
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanol groups
準備方法
The synthesis of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluoropropanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. Industrial production methods may involve more complex processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
化学反応の分析
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
科学的研究の応用
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved.
類似化合物との比較
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol can be compared with similar compounds such as 3,4-dichlorophenyl isocyanate and 3,4-dichloromethylphenidate. These compounds share structural similarities but differ in their chemical properties and applications. For example, 3,4-dichloromethylphenidate is known for its stimulant properties, while 3,4-dichlorophenyl isocyanate is used as a chemical intermediate in organic synthesis. The unique combination of dichlorophenyl and trifluoropropanol groups in this compound distinguishes it from these related compounds .
特性
分子式 |
C9H7Cl2F3O |
|---|---|
分子量 |
259.05 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7Cl2F3O/c10-6-2-1-5(3-7(6)11)4-8(15)9(12,13)14/h1-3,8,15H,4H2 |
InChIキー |
BLARWTAEUWFGPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(C(F)(F)F)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis](/img/structure/B13588434.png)


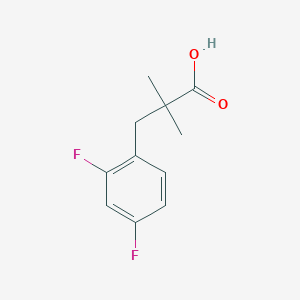
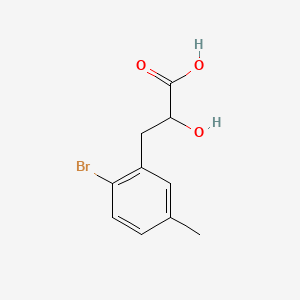
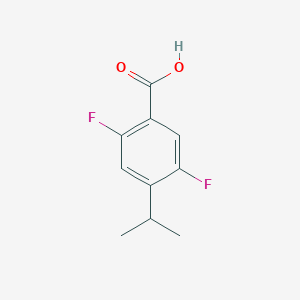
![N-[2-(Dimethylamino)ethyl]glycine](/img/structure/B13588462.png)
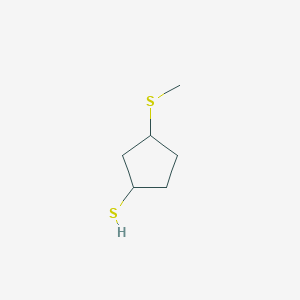
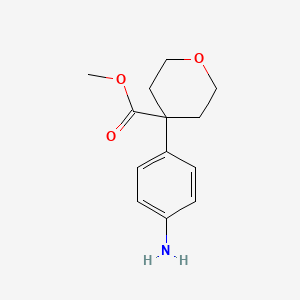

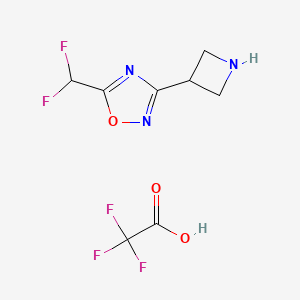
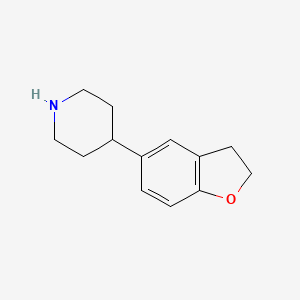
![ethyl 2-{[(2Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13588489.png)

